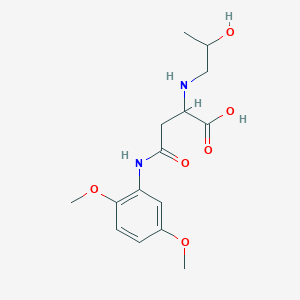

![molecular formula C13H9N3O2 B2981122 2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1368237-26-6](/img/structure/B2981122.png)

2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their diverse biological activity, including inhibitory activity against tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . They also exhibit antibacterial, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anticancer, anti-epileptic, and anti-tripanosomiasis activity .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates has been demonstrated .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Metal-Free Synthesis Techniques : 1,2,4-triazolo[1,5-a]pyridines, a category to which 2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid belongs, have been synthesized through metal-free methods, offering efficient ways to construct this compound. For example, a method using phenyliodine bis(trifluoroacetate) has been demonstrated for effective synthesis, featuring short reaction times and high yields (Zheng et al., 2014).

- Microwave-Assisted Protocol : Another approach uses microwave irradiation for efficient synthesis, proving to be faster and yielding better results than conventional heating (Ibrahim et al., 2020).

Crystal Structure and Conformational Dynamics

- Structural Analysis : Studies have detailed the crystal structure of related compounds, offering insights into their planarity and intermolecular interactions. For instance, the analysis of ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate highlights its nearly planar structure and specific hydrogen bonding patterns (Li et al., 2013).

- Supramolecular Synthons Formation : The formation of diverse supramolecular synthons, influenced by the electronic and interactional characteristics of substituents, has been observed in 1,2,4-triazolo[1,5-a]pyridine derivatives (Chai et al., 2019).

Biological and Pharmaceutical Applications

- Antimicrobial Activity : Certain derivatives of this compound class have shown significant antimicrobial activity. For instance, novel thiazolo-triazolo-pyridine carbonitrile derivatives exhibited good activity against various microorganisms (Suresh et al., 2016).

- Antitumor Activities : Derivatives of 2-phenyl-1,2,4-triazolo[1,5-a]pyridines have demonstrated antitumor activities. Specific compounds were found more effective than cisplatin against human ovary cancer cell lines (Zhang & Hu, 2007).

Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : Compounds based on 1,2,4-triazolo[1,5-a]pyridine have been used in the creation of bipolar host materials for OLEDs, showing high efficiency and low efficiency roll-off in green phosphorescent and delayed-fluorescence OLEDs (Song et al., 2018).

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to interact with a variety of enzymes and receptors . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Mode of Action

Similar 1,2,4-triazolo[1,5-a]pyridine compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Similar 1,2,4-triazolo[1,5-a]pyridine compounds have been found to interact with various biochemical pathways, resulting in a wide range of biological activities .

Result of Action

Similar 1,2,4-triazolo[1,5-a]pyridine compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential .

Eigenschaften

IUPAC Name |

2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWQUJVXTXQKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2981039.png)

![N-(1-cyanocyclohexyl)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]propanamide](/img/structure/B2981043.png)

![1-[2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2981045.png)

![4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride](/img/structure/B2981046.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)

![1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2981052.png)

![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)